molecular formula C15H20FNO2 B3075698 Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate CAS No. 1033756-46-5

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

Cat. No. B3075698
CAS RN: 1033756-46-5
M. Wt: 265.32 g/mol
InChI Key: JJZRERDJXSZNIT-KGLIPLIRSA-N
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Description

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, also known as ABP-700, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. ABP-700 is a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied extensively for their potential use in the treatment of various neurological disorders, such as Alzheimer's disease and myasthenia gravis. In

Scientific Research Applications

Synthesis and Derivative Preparation

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is involved in the efficient synthesis of optically active intermediates for HCV NS5B polymerase inhibitors. An example is the synthesis of compound 12, which uses mandelic acid as a resolving agent, suitable for large-scale applications (Dragovich et al., 2008).

Ring Expansion Reactions

This compound also plays a role in ring expansion reactions. For instance, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, upon treatment with specific reagents, affords various ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate (Tsuzuki et al., 1977).

Derivative Conversion and Stereochemistry

The compound is also crucial in the conversion of derivatives like ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, leading to the generation of contiguous stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).

Phosphorus Ylides Synthesis

The compound is used in the synthesis of functionalized stable phosphorus ylides, which are important in various organic synthesis applications (Asghari, Sobhaninia & Naderi, 2008).

Photocyclization Studies

It is also involved in photocyclization studies, like the irradiation-induced photocyclization of derivatives leading to the formation of novel biradical cyclization products (Hasegawa, Yamazaki & Yoshioka, 1993).

Anticholinesterase Antidote Synthesis

The compound has been used in the synthesis of antidotes for anticholinesterase poisoning, illustrating its potential in pharmacological applications (Bannard, Parkkari & Coleman, 1962).

Immunopharmacological Studies

In immunopharmacological research, derivatives of this compound have been studied for their effects on the immune system in influenza virus-infected mice (Sidwell, Smee, Bailey & Burger, 2001).

Antimicrobial Activity

It has been utilized in synthesizing molecules like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which have been evaluated for antimicrobial susceptibilities (Kumar et al., 2016).

properties

IUPAC Name

ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRERDJXSZNIT-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (62.1 g, 293 mmol) was suspended in a 1:1 mixture of glacial acetic acid and acetonitrile (200 mL) at 0° C. The crude 2-(4-fluoro-benzylamino)-cyclopent-1-enecarboxylic acid ethyl ester was added via cannula over 15 min and the resulting orange/brown suspension was allowed to warm to 23° C. over 19 h. A 4.0 M aqueous hydrochloric acid solution (60 mL) was then carefully added and the mixture was stirred at 23° C. for 20 min. The mixture was transferred to a large Erlenmeyer flask containing a stir bar and was cooled to 0° C. Aqueous sodium hydroxide (98 g dissolved in 350 mL; approx. 8.0 M) was then added over 20 min with gentle stirring and continued external cooling (large exotherm noted; melted ice was replenished). After the exotherm subsided, the mixture was transferred to a separatory funnel and the phases were separated. The aqueous phase was extracted with ethyl acetate (1×300 mL) and the combined organic layers were washed with half-saturated aqueous sodium bicarbonate solution (1×200 mL), dried over sodium sulfate, filtered and were concentrated in vacuo. Purification of the residue by flash chromatography (Teledyne Isco RediSep Column; 15-40% ethyl acetate in hexanes) afforded the desired product, cis-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester (19.9 g, 77% over two steps), as a pale yellow oil. 1H NMR (CDCl3) δ: 1.27 (3H, t, J=7.0), 1.55-1.71 (2H, m), 1.81-1.91 (4H, m), 1.98-2.06 (1H, m), 2.90-2.96 (1H, m), 3.26-3.31 (1H, m), 3.73 (1H, d, J=13.1), 3.77 (1H, d, J=13.2), 4.15 (2H, q, J=7.3), 6.94-7.00 (2H, m), 7.24-7.28 (2H, m). 13C NMR (CDCl3) δ: 14.8, 22.7, 27.9, 32.2, 48.0, 51.9, 60.5, 61.7, 115.2 (d, J=21.5), 129.6 (d, J=8.4), 136.5 (d, J=3.1), 161.9 (d, J=243.8), 174.7. Anal. calculated for C15H20FNO2: C, 67.90; H, 7.60; N, 5.28. found: C, 67.92; H, 7.88; N, 5.55. Continued elution of the silica gel column with increasing amounts of ethyl acetate (up to 100% of eluent concentration) afforded trans-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester (3.2 g, 12%) as a dark orange oil. 1H NMR (CDCl3) δ: 1.26 (3H, t, J=7.0), 1.40-1.49 (1H, m), 1.67-1.77 (2H, m), 1.82-1.91 (1H, m), 1.97-2.05 (2H, m), 2.58 (1H, q, J=7.9), 3.31 (1H, q, J=7.3), 3.72 (1H, d, J=13.2), 3.77 (1H, d, J=12.5), 4.14 (2H, q, J=7.0), 6.96-7.01 (2H, m), 7.24-7.29 (2H, m).
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-fluoro-benzylamino)-cyclopent-1-enecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
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Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
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Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

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